molecular formula C8H4ClN3O3 B1436817 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one CAS No. 1565503-27-6

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Cat. No. B1436817
M. Wt: 225.59 g/mol
InChI Key: DPQYRQZFXFLCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utilization .

Scientific Research Applications

Synthesis Optimization

The synthesis of substances similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, such as 6-nitro-3,4-dihydroquinazolin-4-one, has been explored. These compounds are characterized using spectroscopy techniques like IR, Mass, 1H, 13C NMR, and the conditions for their synthesis are optimized using experimental planning methods (Ziyadullaev et al., 2020).

Antibacterial Properties

Research has been conducted on derivatives of 8-nitrofluoroquinolone, which is structurally similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, to investigate their antibacterial properties. These compounds have shown promising activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Nitration and Cyclization Studies

Studies on the nitration of heterocycles related to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one have been reported, demonstrating different yields and products based on varying nitration conditions (Schofield & Swain, 1948). Furthermore, the cyclization of azido nitroquinolines to oxadiazoloquinolines has been studied, which is relevant to the chemical transformations of compounds like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (Gressl et al., 2010).

Vicarious Nucleophilic Amination

The vicarious nucleophilic amination of nitroquinolines, including compounds structurally similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, has been studied, showing the possibility of amino product formation in basic medium (Szpakiewicz & Grzegożek, 2008).

Selenium-Catalyzed Reductive N-Heterocyclization

A catalytic synthetic method has been developed for 3,4-dihydroquinazolin-4-ones, relevant to the synthesis of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, using selenium catalysis and carbon monoxide (Nishiyama et al., 2002).

Ethylene Polymerization Behavior

The synthesis and characterization of nickel complexes with nitroarylamino ligands have been studied for their application in ethylene polymerization. These studies can provide insights into the catalytic applications of compounds like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (Zhang et al., 2011).

One-Pot Synthesis Methods

Research has been conducted on simple one-pot synthesis methods for quinazolin-4(3H)-ones, relevant to the efficient synthesis of compounds like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (Romero et al., 2013).

Future Directions

Quinazolinones and their derivatives have shown potential in various areas of medicinal chemistry, including drug design, structure-activity relationship, and the mode of action of some analgesic and anti-inflammatory compounds . This suggests that 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one and similar compounds may have potential future applications in these areas.

properties

IUPAC Name

8-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYRQZFXFLCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.